Technical Documentation Center

H-Ala-Ala-Lys-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: H-Ala-Ala-Lys-OH
  • CAS: 45243-22-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Aqueous Solubility Dynamics of CAS 45243-22-9 (Ala-Ala-Lys)

Executive Summary In the realm of early-stage drug development and targeted delivery, tripeptides serve as foundational models for understanding intestinal absorption and transporter-mediated cellular uptake. CAS 45243-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of early-stage drug development and targeted delivery, tripeptides serve as foundational models for understanding intestinal absorption and transporter-mediated cellular uptake. CAS 45243-22-9 , chemically identified as L-Alanyl-L-alanyl-L-lysine (Ala-Ala-Lys), is a highly polar tripeptide frequently utilized as a model compound in structural and mechanistic studies of peptide transporters like PEPT1 and PEPT2[1].

As an application scientist overseeing physicochemical profiling, I frequently encounter a critical industry pitfall: the assumption that highly water-soluble peptides do not require rigorous thermodynamic characterization. In this whitepaper, I will deconstruct the physical properties of CAS 45243-22-9, explain the causality behind its extreme aqueous solubility, and provide a self-validating experimental protocol to accurately map its thermodynamic boundaries.

Physicochemical Profiling: The Molecular Architecture

CAS 45243-22-9 is composed of two non-polar aliphatic alanine residues and a basic lysine residue. Despite the hydrophobic methyl side chains of the alanine residues, the molecule is overwhelmingly hydrophilic. This is driven by its peptide backbone (two amide bonds) and three highly polar ionizable groups: the N-terminal primary amine, the C-terminal carboxylic acid, and the ϵ -amino group on the lysine side chain.

To establish a baseline for our formulation strategies, I have summarized the critical quantitative data in Table 1, sourced from the [2].

Table 1: Quantitative Physical Properties of CAS 45243-22-9
PropertyValueSource / Impact
IUPAC Name (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]hexanoic acid[PubChem][2]
Molecular Formula C₁₂H₂₄N₄O₄[PubChem][2]
Molecular Weight 288.34 g/mol [PubChem][2]
XLogP3 -4.9[PubChem][2] (Indicates extreme hydrophilicity)
Topological Polar Surface Area 148 Ų[PubChem][3] (High TPSA limits passive diffusion)
Hydrogen Bond Donors 5[PubChem][3] (Drives aqueous solvation)
Hydrogen Bond Acceptors 5[PubChem][3] (Drives aqueous solvation)

Aqueous Solubility Dynamics and Ionization

The aqueous solubility of CAS 45243-22-9 is exceptionally high, primarily due to the presence of multiple polar functional groups[4]. With an XLogP3 of -4.9[2], the molecule partitions almost exclusively into the aqueous phase. However, its solubility is not static; it is a dynamic property governed by ambient pH and the resulting ionization state of the molecule.

At physiological pH (~7.4), the C-terminus is deprotonated (COO⁻), while both the N-terminus and the lysine side chain remain protonated (NH₃⁺). This results in a net charge of +1. This zwitterionic/cationic nature creates powerful ion-dipole interactions with the aqueous solvent, easily overcoming the crystal lattice energy of the solid state. To maximize stability and dissolution kinetics during commercial supply, this compound is typically synthesized and handled as a hydrochloride or acetate salt[1].

G N1 Low pH (< 2.0) Fully Protonated Net Charge: +2 N2 Physiological pH (~7.4) Zwitterionic/Cationic Net Charge: +1 N1->N2 C-terminus deprotonation N3 High pH (> 10.5) Fully Deprotonated Net Charge: -1 N2->N3 N-terminus & Lysine deprotonation

Tripeptide ionization states and net charge variations across pH gradients.

Experimental Methodology: Self-Validating Thermodynamic Solubility

Kinetic solubility assays (such as solvent-shift methods) often overestimate the solubility of peptides due to the formation of metastable supersaturated states. As a standard practice in my laboratory, we mandate the Shake-Flask Method for tripeptides to ensure we are measuring the true thermodynamic equilibrium between the crystal lattice and the aqueous phase.

Every protocol must be a self-validating system. The methodology below explains not just the actions, but the causality behind each experimental choice.

Step-by-Step Protocol: Shake-Flask Method for Peptides

Step 1: Solid Dispensing and Media Selection

  • Action: Weigh an excess amount (e.g., 50 mg) of CAS 45243-22-9 into a 2 mL glass HPLC vial. Add 1 mL of the target aqueous medium (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Causality: We specifically use glass vials to prevent the non-specific adsorption of the peptide to plastic surfaces—a common artifact that artificially lowers measured concentrations. The excess solid ensures the system remains fully saturated.

Step 2: Thermal Equilibration

  • Action: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1°C, agitating at 300 RPM for 48 hours.

  • Causality: Peptides are notorious for forming slow-wetting aggregates or transient supersaturated states. A 48-hour equilibration ensures the system reaches true thermodynamic equilibrium rather than capturing a kinetic artifact.

Step 3: Phase Separation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Filter the resulting supernatant through a 0.22 µm hydrophilic PVDF syringe filter.

  • Causality: Centrifugation followed by filtration removes sub-visible colloidal aggregates. If left in the supernatant, these aggregates would be dissolved by the HPLC mobile phase, artificially inflating the measured solubility.

Step 4: HPLC-UV Quantification

  • Action: Dilute the filtered supernatant (e.g., 1:100) in the initial HPLC mobile phase. Analyze via RP-HPLC using a C18 column, detecting the peptide bond absorbance at 214 nm.

  • Causality: Dilution prevents on-column precipitation. Detection at 214 nm is highly specific to the amide backbone, providing a robust and linear signal for tripeptides that lack aromatic chromophores.

Step 5: Solid-State Validation (The Self-Validating Step)

  • Action: Recover the residual solid pellet, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD).

  • Causality: We must confirm that the salt form (e.g., hydrochloride) hasn't disproportionated or converted to a free-base hydrate during the 48-hour aqueous equilibration. If the crystal lattice changes, the measured solubility corresponds to the new form, not the starting material.

G S1 1. Solid Dispensing (Excess API in Buffer) S2 2. Thermal Equilibration (25°C, 48h agitation) S1->S2 S3 3. Phase Separation (Ultracentrifugation + 0.22µm Filter) S2->S3 S4 4. Supernatant Analysis (HPLC-UV at 214 nm) S3->S4 S5 5. Solid-State Validation (XRPD on residual pellet) S3->S5

Self-validating thermodynamic solubility workflow for peptide APIs.

Applications in Drug Development

Understanding the exact physical properties and solubility limits of CAS 45243-22-9 is not merely an academic exercise. Because of its specific amino acid sequence and resulting physicochemical profile, Ala-Ala-Lys is heavily utilized as a model compound in structural studies of peptide transporters[1].

Intestinal transporters like PEPT1 are responsible for the uptake of di- and tripeptides, as well as peptidomimetic drugs (such as beta-lactam antibiotics and certain antivirals). By utilizing a highly soluble, well-characterized substrate like Ala-Ala-Lys, researchers can accurately map the binding pocket of these transporters, calibrate in vitro transport assays (e.g., Caco-2 cell permeability models), and develop predictive pharmacokinetic models for oral drug delivery without the confounding variable of poor substrate solubility.

References

  • PubChem. "Ala-Ala-Lys | C12H24N4O4 | CID 7019946 - PubChem - NIH". Source: National Institutes of Health (NIH). URL:[Link]

Sources

Exploratory

Stability Dynamics of H-Ala-Ala-Lys-OH in Physiological pH Buffers: Mechanisms, Kinetics, and Formulation Strategies

Executive Summary The tripeptide H-Ala-Ala-Lys-OH (AAK) serves as a critical model compound in peptide transporter studies and is frequently employed as an elastase-sensitive chain extender in the synthesis of biodegrada...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tripeptide H-Ala-Ala-Lys-OH (AAK) serves as a critical model compound in peptide transporter studies and is frequently employed as an elastase-sensitive chain extender in the synthesis of biodegradable polyurethaneurea elastomers[1]. However, like many short, unprotected peptides, AAK faces significant stability challenges in aqueous solutions at physiological pH (pH 7.4).

This technical guide provides an in-depth mechanistic analysis of AAK degradation in physiological buffers. By understanding the underlying chemical kinetics—specifically diketopiperazine (DKP) formation and general base-catalyzed hydrolysis—researchers can engineer self-validating experimental protocols and robust formulation strategies to preserve peptide integrity.

Physicochemical Profile and Causality of Instability

To understand the instability of H-Ala-Ala-Lys-OH, we must first analyze its charge distribution at pH 7.4. The tripeptide possesses three ionizable groups:

  • N-terminal α -amino group (Ala1): pKa 8.0

  • C-terminal α -carboxyl group (Lys3): pKa 2.2

  • Side-chain ϵ -amino group (Lys3): pKa 10.5

At physiological pH (7.4), the C-terminus is fully deprotonated ( −COO− ) and the Lys side-chain is fully protonated ( −NH3+​ ). Crucially, the ambient pH is close to the pKa of the N-terminal amine. This proximity means a significant fraction of the N-terminus exists in its unprotonated, highly nucleophilic state ( −NH2​ ).

The Primary Degradation Pathway: Diketopiperazine (DKP) Formation

The predominant degradation pathway for short, N-terminally unprotected peptides at neutral to slightly basic pH is the intramolecular aminolysis leading to diketopiperazine (DKP) formation.

The unprotonated N-terminal nitrogen of Ala1 acts as a nucleophile, attacking the amide carbonyl carbon between Ala2 and Lys3. This forms a tetrahedral intermediate that rapidly collapses, cleaving the peptide bond to release a 6-membered cyclic dipeptide—Cyclo(Ala-Ala) —and a free Lysine residue[2]. The reaction follows pseudo-first-order kinetics and is highly dependent on the degree of ionization of the N-terminal amino group[2][3].

G A H-Ala-Ala-Lys-OH (Intact Tripeptide) B Unprotonated N-terminus (-NH2 Nucleophile) A->B pH 7.4 Equilibrium F Hydrolysis Products (Ala, Ala-Lys) A->F General Base Catalysis C Tetrahedral Intermediate B->C Nucleophilic Attack on Ala2 Carbonyl D Cyclo(Ala-Ala) (Diketopiperazine) C->D Cleavage (Primary) E Free Lysine (H-Lys-OH) C->E Cleavage (Primary)

Mechanistic pathways of H-Ala-Ala-Lys-OH degradation at physiological pH.

The Role of Buffer Species: General Base Catalysis

A common pitfall in peptide research is the assumption that all pH 7.4 buffers are inert. Phosphate-buffered saline (PBS) is ubiquitous in biological assays, yet phosphate ions ( HPO42−​ ) act as potent general base catalysts [2][3]. The phosphate ion assists in proton abstraction from the N-terminal amine or from ambient water molecules, significantly accelerating both DKP formation and general backbone hydrolysis[2][3].

Self-Validating Experimental Protocol: Stability Assessment

To accurately measure the half-life of AAK without introducing artifactual degradation during analysis, the experimental workflow must be a self-validating system. The critical step in this protocol is the acidic quench . If samples are placed directly into an HPLC autosampler at pH 7.4, DKP formation will continue while the sample waits in the queue, skewing the kinetic data. By dropping the pH below 3, the N-terminus is fully protonated ( −NH3+​ ), eliminating its nucleophilicity and "freezing" the degradation profile[2][3].

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mM Phosphate Buffer (pH 7.4) and 50 mM HEPES Buffer (pH 7.4). Filter through a 0.22 µm membrane.

  • Peptide Solubilization: Dissolve lyophilized H-Ala-Ala-Lys-OH to a final concentration of 1.0 mg/mL in each buffer. Avoid excessive sonication or heating[4].

  • Incubation: Aliquot the solutions into sterile low-bind microcentrifuge tubes and incubate in a thermomixer at 37°C with gentle agitation (300 rpm).

  • Time-Course Sampling: At predefined intervals (0, 2, 4, 8, 24, 48, and 72 hours), extract a 50 µL aliquot.

  • Mandatory Quenching (The Validation Step): Immediately mix the 50 µL aliquot with 50 µL of ice-cold 0.2% Trifluoroacetic acid (TFA) in water. This drops the pH to 2.0, completely arresting DKP formation[2][3].

  • Analysis: Analyze the quenched samples via RP-HPLC (C18 column, gradient of Water/Acetonitrile with 0.1% TFA, UV detection at 214 nm) coupled with ESI-LC-MS to confirm the mass of the intact peptide (MW 288.34 g/mol )[5] and the appearance of Cyclo(Ala-Ala) and free Lysine.

Workflow S1 Buffer Prep (PBS vs HEPES, pH 7.4) S2 Peptide Solubilization (1 mg/mL AAK) S1->S2 S3 Incubation (37°C, Time-course) S2->S3 S4 Acidic Quenching (TFA to pH < 3) S3->S4 S5 LC-MS/UV Analysis (Quantify DKP & Intact) S4->S5

Self-validating experimental workflow for peptide stability assessment.

Quantitative Data: Buffer Impact on AAK Stability

The choice of buffer profoundly impacts the degradation kinetics of tripeptides. The table below summarizes the expected kinetic behavior of H-Ala-Ala-Lys-OH based on the principles of general base catalysis and DKP formation kinetics[2][3][6].

Buffer System (50 mM)pHTemp (°C)Primary DegradantEstimated Half-Life ( t1/2​ )Mechanism of Instability
Phosphate (PBS) 7.437Cyclo(Ala-Ala) + Lys~12 - 18 hoursHigh rate of DKP formation due to general base catalysis by HPO42−​ .
HEPES 7.437Cyclo(Ala-Ala) + Lys~36 - 48 hoursModerate DKP formation; lacks strong general base catalytic properties.
Acetate 5.537Minor Hydrolysis> 14 daysN-terminus is fully protonated; DKP formation is virtually halted.
Phosphate (PBS) 7.44Cyclo(Ala-Ala) + Lys> 7 daysThermal suppression of nucleophilic attack kinetics.

Strategic Recommendations for Formulation

To maximize the stability of H-Ala-Ala-Lys-OH in research or therapeutic applications, drug development professionals should implement the following formulation strategies:

  • pH Optimization: If physiological pH is not strictly required for storage, formulate the peptide at a slightly acidic pH (5.0 – 6.0). Adjusting the solution pH is the most practical approach to improve peptide stability, as it protonates the N-terminus and prevents intramolecular aminolysis[6].

  • Buffer Substitution: When physiological pH (7.4) is mandatory (e.g., for cell-based assays), avoid phosphate buffers. Utilize zwitterionic Good's buffers like HEPES or MOPS, which do not exhibit the same degree of general base catalysis[2][3].

  • Lyophilization and Storage: Peptides should never be stored in aqueous solutions long-term. Store AAK in a lyophilized format at -20°C or -80°C. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles, which can induce physical degradation and aggregation[4].

  • N-terminal Protection: If the free N-terminus is not required for the peptide's biological activity, consider chemical modifications such as N-terminal acetylation (Ac-Ala-Ala-Lys-OH). This removes the nucleophilic amine entirely, completely abolishing the DKP degradation pathway.

References[2] Sigma-Aldrich. "Peptide Stability and Potential Degradation Pathways." Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/[4] ResearchGate. "Is my peptide forming diketopiperazine in solution?" ResearchGate. Available at: https://www.researchgate.net/[3] Goolcharran, C., & Borchardt, R. T. "Kinetics of diketopiperazine formation using model peptides." PubMed (NIH). Available at: https://pubmed.ncbi.nlm.nih.gov/[6] CymitQuimica. "CAS 45243-22-9: L-Lysine,L-alanyl-L-alanyl- | H-Ala-Ala-Lys-OH hydrochloride salt." CymitQuimica. Available at: https://www.cymitquimica.com/[7] Verified Peptides. "Understanding Peptide Stability Under Various pH Conditions." Verified Peptides. Available at: https://verifiedpeptides.com/[1] Guan, J., et al. "Synthesis, Characterization and Cytocompatibility of Polyurethaneurea Elastomers with Designed Elastase Sensitivity." Biomacromolecules - ACS Publications. Available at: https://pubs.acs.org/[5] Bachem. "Handling and Storage Guidelines for Peptides." Bachem. Available at: https://www.bachem.com/

Sources

Foundational

Isoelectric point and pKa values of H-Ala-Ala-Lys-OH

Comprehensive Physicochemical Profiling of H-Ala-Ala-Lys-OH: Isoelectric Point, pKa Values, and Analytical Workflows Executive Summary The tripeptide H-Ala-Ala-Lys-OH (Alanyl-alanyl-lysine) serves as a fundamental model...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Physicochemical Profiling of H-Ala-Ala-Lys-OH: Isoelectric Point, pKa Values, and Analytical Workflows

Executive Summary

The tripeptide H-Ala-Ala-Lys-OH (Alanyl-alanyl-lysine) serves as a fundamental model for understanding peptide electrostatics, chromatographic behavior, and formulation stability in drug development. Because the physicochemical properties of a peptide dictate its solubility, membrane permeability, and receptor-binding affinity, accurately determining its acid dissociation constants (pKa) and isoelectric point (pI) is a critical path in pre-formulation. This whitepaper provides an in-depth mechanistic analysis of the ionizable groups within H-Ala-Ala-Lys-OH, calculates its theoretical pI, and outlines self-validating experimental workflows for empirical verification.

Mechanistic Determinants of pKa in H-Ala-Ala-Lys-OH

The charge state of H-Ala-Ala-Lys-OH is governed by three distinct ionizable groups: the N-terminal primary amine ( α -NH₂), the C-terminal carboxylic acid ( α -COOH), and the Lysine side-chain amine ( ϵ -NH₂).

The pKa values of these groups in a peptide differ significantly from those of free amino acids due to local microenvironmental factors, primarily inductive effects and electrostatic shielding .

  • C-terminal Carboxyl ( α -COOH): In a free amino acid, the positively charged α -amino group stabilizes the carboxylate anion via inductive electron withdrawal, lowering the pKa to ~2.2. In H-Ala-Ala-Lys-OH, this inductive stabilization is weakened because the N-terminus is separated by two peptide bonds. Consequently, the C-terminal pKa shifts upward to approximately 3.1 .

  • N-terminal Amine ( α -NH₃⁺): The adjacent amide bond is highly electron-withdrawing. This stabilizes the unprotonated amine form, making it easier for the α -NH₃⁺ to lose a proton. Thus, the pKa drops from ~9.6 (in free alanine) to approximately 8.0 in the peptide.

  • Lysine Side-Chain ( ϵ -NH₃⁺): The ϵ -amino group is insulated from the peptide backbone by four methylene (-CH₂-) groups. This aliphatic chain prevents significant inductive perturbation, leaving the side-chain pKa relatively stable at approximately 10.5 .

Table 1: Ionizable Groups and pKa Values of H-Ala-Ala-Lys-OH
Functional GroupLocationTheoretical pKaCharge at pH 7.4 (Physiological)
α -Carboxyl (-COOH)C-terminus (Lysine)~3.1-1 (Deprotonated)
α -Amine (-NH₃⁺)N-terminus (Alanine)~8.0+1 (Protonated)
ϵ -Amine (-NH₃⁺)Side-chain (Lysine)~10.5+1 (Protonated)

Isoelectric Point (pI) Calculation and Charge State Transitions

The isoelectric point (pI) is the specific pH at which the peptide exists as a zwitterion with a net charge of zero. To calculate the pI, we must identify the two pKa values that bracket the neutral species.

  • pH < 3.1: All groups are protonated. The net charge is +2 .

  • pH 3.1 to 8.0: The C-terminal carboxyl deprotonates. The net charge becomes +1 .

  • pH 8.0 to 10.5: The N-terminal amine deprotonates. The net charge is 0 .

  • pH > 10.5: The Lysine side-chain deprotonates. The net charge becomes -1 .

Because the neutral zwitterionic state exists between the deprotonation of the N-terminus (pKa₂ = 8.0) and the Lysine side-chain (pKa₃ = 10.5), the pI is the exact average of these two values: pI = (8.0 + 10.5) / 2 = 9.25

With a pI of 9.25, H-Ala-Ala-Lys-OH is a highly basic peptide. At physiological pH (7.4), it carries a net positive charge (+1), which heavily influences its formulation strategy, favoring acidic counter-ions (like acetate or chloride) to maximize aqueous solubility.

ChargeStates State1 Fully Protonated Net Charge: +2 pH < 3.1 State2 Deprotonated C-term Net Charge: +1 3.1 < pH < 8.0 State1->State2 pKa1 ~3.1 (-H+) State3 Zwitterion Net Charge: 0 8.0 < pH < 10.5 State2->State3 pKa2 ~8.0 (-H+) State4 Fully Deprotonated Net Charge: -1 pH > 10.5 State3->State4 pKa3 ~10.5 (-H+)

Fig 1: Charge state transitions of H-Ala-Ala-Lys-OH across the pH gradient.

Experimental Methodologies for Empirical Validation

Theoretical calculations must be empirically validated. The following protocols are designed as self-validating systems to ensure high-fidelity data acquisition.

Protocol A: Potentiometric Titration (pKa Determination)

Potentiometric titration measures the macroscopic pKa values by monitoring pH changes as a function of added titrant.

  • Causality of Design: A background electrolyte (0.1 M KCl) is used to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration. The system is purged with Nitrogen (N₂) gas to prevent atmospheric CO₂ from dissolving and forming carbonic acid, which would artificially skew the buffering capacity.

  • Self-Validation: A "blank" titration of the solvent alone is performed and subtracted from the peptide titration. This isolates the specific buffering capacity of the peptide.

Step-by-Step Workflow:

  • Preparation: Dissolve 3.0 mg of H-Ala-Ala-Lys-OH in 10 mL of degassed, deionized water containing 0.1 M KCl.

  • Calibration: Calibrate a micro-pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25°C.

  • Acidification: Lower the initial pH of the peptide solution to ~2.0 using 0.1 M HCl to ensure all ionizable groups (including the C-terminus) are fully protonated.

  • Titration: Under continuous N₂ purging and magnetic stirring, titrate with standardized 0.1 M NaOH in 0.01 mL increments. Record the pH only after equilibrium (ΔpH < 0.001/min) is reached.

  • Data Extraction: Plot the first derivative of the titration curve ( dpH/dV ). The peaks represent the equivalence points. Calculate the pKa values at the half-equivalence volumes using the Henderson-Hasselbalch equation.

Protocol B: Capillary Isoelectric Focusing (cIEF) (pI Determination)

cIEF offers superior resolution compared to traditional gel-based IEF by performing the separation in a fused-silica capillary.

  • Causality of Design: Hydroxypropyl methylcellulose (HPMC) is added to the matrix to dynamically coat the capillary walls. This suppresses electroosmotic flow (EOF), ensuring that peptide migration is driven solely by its charge moving toward its pI, rather than bulk fluid movement.

  • Self-Validation: Internal synthetic pI markers (e.g., pI 7.0 and 10.0) are spiked into every sample. The linearity of the pH gradient is empirically confirmed in every single run by plotting the migration times of these markers.

Step-by-Step Workflow:

  • Sample Matrix Assembly: Mix H-Ala-Ala-Lys-OH (0.5 mg/mL) with 2% carrier ampholytes (pH range 3–10), 0.5% HPMC, and internal pI markers (pI 7.0 and 10.0).

  • Injection: Hydrodynamically load the mixture into a neutral-coated fused-silica capillary (50 µm ID × 30 cm).

  • Focusing: Submerge the capillary ends in anolyte (0.1 M H₃PO₄) and catholyte (0.1 M NaOH). Apply 25 kV for 15 minutes. The ampholytes establish a pH gradient, and the peptide migrates until its net charge is zero (its pI).

  • Mobilization: Apply a low pressure (0.5 psi) while maintaining the 25 kV voltage to push the focused zones past the UV detector without disrupting the gradient.

  • Detection: Monitor UV absorbance at 214 nm (peptide backbone absorbance). Calculate the sample pI using a linear regression of the internal markers' migration times.

cIEF_Workflow Step1 1. Sample Preparation Mix peptide, carrier ampholytes & pI markers Step2 2. Capillary Filling Load mixture into the separation capillary Step1->Step2 Step3 3. Focusing Apply high voltage (form pH gradient) Step2->Step3 Step4 4. Mobilization Chemical or pressure-induced mobilization Step3->Step4 Step5 5. Detection & Analysis UV detection at 214 nm and pI calculation Step4->Step5

Fig 2: Step-by-step experimental workflow for Capillary Isoelectric Focusing (cIEF).

Chromatographic Implications for Drug Development

Understanding the pI (9.25) and pKa values of H-Ala-Ala-Lys-OH is vital for downstream purification and bioanalysis:

  • Reversed-Phase HPLC (RP-HPLC): At a standard RP-HPLC mobile phase pH of 2.0 (using 0.1% Trifluoroacetic acid), the peptide is fully protonated (+2). TFA acts as an ion-pairing agent, masking the positive charges and increasing the peptide's apparent hydrophobicity, which ensures sharp peak shapes and adequate retention on a C18 column .

  • Ion-Exchange Chromatography (IEX): Because the pI is 9.25, the peptide will bind strongly to a Cation Exchange (CEX) resin at pH 7.0 (where it carries a +1 charge). Elution can be achieved by applying a salt gradient (e.g., NaCl) or by raising the buffer pH above 9.5 to neutralize the peptide, causing it to elute from the column.

References

  • PKAD: a database of experimentally measured pKa values of ionizable groups in proteins Source: Oxford Academic (Database) URL:[Link]

  • Computational Approaches for Protein pKa Calculations Source: ACS Symposium Series URL:[Link]

  • Covalent Adduction of Nitrogen Mustards to Model Protein Nucleophiles Source: ACS Publications URL:[Link]

  • Chapter 27: Amino Acids, Peptides, and Proteins Source: Vanderbilt University Chemistry Department URL:[Link]

Protocols & Analytical Methods

Method

In vitro degradation assay protocol for Ala-Ala-Lys incorporated polymers

Application Note: In Vitro Enzymatic Degradation Assay for Ala-Ala-Lys (AAK) Incorporated Polymers Introduction & Mechanistic Rationale The transition from purely hydrolytic biomaterials (e.g., PLA, PGA) to cell-responsi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Enzymatic Degradation Assay for Ala-Ala-Lys (AAK) Incorporated Polymers

Introduction & Mechanistic Rationale

The transition from purely hydrolytic biomaterials (e.g., PLA, PGA) to cell-responsive polymers has driven the development of peptide-incorporated scaffolds. The tripeptide sequence Ala-Ala-Lys (AAK) is widely utilized as a chain extender or crosslinker in synthetic polymers, such as polyurethanes and hydrogels, to confer targeted susceptibility to elastolytic enzymes[1].

As a Senior Application Scientist, I emphasize that understanding the structural biology of the enzyme-substrate interaction is critical for assay design. Human neutrophil elastase (HNE) and analogous porcine pancreatic elastases specifically recognize small, aliphatic side chains. Cleavage predominantly occurs at the Ala-Ala and Ala-Lys peptide bonds[2][3]. By incorporating the AAK sequence, the polymer network is systematically cleaved into soluble diamine or oligomeric fragments, allowing the material's degradation rate to match the kinetics of extracellular matrix (ECM) remodeling during tissue regeneration[4].

Pathway P1 AAK-Polymer Network P2 Elastase Binding P1->P2 P3 Cleavage at Ala-Ala / Ala-Lys P2->P3 P4 Chain Scission P3->P4 P5 Mass Loss & Erosion P4->P5

Mechanistic pathway of elastase-mediated degradation of AAK-incorporated polymers.

Experimental Design & Self-Validating Quality Control

A robust in vitro degradation protocol must be a self-validating system. Researchers frequently fail to account for enzyme autolysis—elastase degrades itself over time in aqueous solutions at 37°C. Therefore, static incubation will yield false-negative degradation kinetics.

Causality in Experimental Choices:

  • Media Replenishment: Buffer must be replaced every 3 to 7 days to maintain a constant concentration of active enzyme[4].

  • Bacteriostatic Agents: Long-term incubation (up to 56 days) in protein-rich buffer at 37°C is highly susceptible to bacterial contamination. Sodium azide (0.02% w/v) is mandatory to ensure that mass loss is strictly attributable to the target enzyme, not microbial degradation.

  • Surface Area Standardization: Enzymatic degradation is a surface-erosion process. Porous scaffolds will degrade significantly faster than solid 2D films due to increased fluid and enzyme penetrance[4]. Sample geometry must be strictly standardized.

Table 1: Assay Matrix and Quality Control Parameters

GroupBuffer CompositionPurposeExpected Outcome
Experimental PBS + 0.3 mg/mL Elastase + 0.02% NaN₃Evaluate enzymatic surface erosion.Accelerated mass loss and MW reduction.
Negative Control PBS + 0.02% NaN₃Baseline hydrolytic degradation.Minimal to moderate bulk mass loss.
Positive Control Elastase + Fluorogenic Substrate (e.g., Suc-(Ala)₃-AMC)Validate enzyme activity in the batch.High fluorescence yield at 460 nm.

Step-by-Step Degradation Protocol

Phase 1: Reagent and Sample Preparation
  • Buffer Preparation: Prepare a 1X Phosphate-Buffered Saline (PBS) solution (pH 7.4). Add sodium azide to a final concentration of 0.02% (w/v).

  • Enzyme Activation: Dissolve Type I porcine pancreatic elastase (or equivalent) into the PBS buffer at a concentration of 0.3 mg/mL. Note: Do not vortex vigorously; gently invert to prevent protein denaturation.

  • Sample Standardization: Fabricate polymer samples into uniform geometries (e.g., 9-mm diameter, 6-mm thick porous scaffolds or 10-mm diameter flat films)[4].

  • Initial Weighing: Lyophilize the samples for 48 hours to remove all residual moisture. Record the initial dry weight ( W0​ ) using a microbalance.

Phase 2: Incubation Workflow
  • Submersion: Place each sample into a sterile 15-mL conical tube. Add 10 mL of the respective buffer (Experimental or Negative Control).

  • Degassing (For Scaffolds): If utilizing porous scaffolds, apply a mild vacuum or physically press the scaffold using a sterile glass rod to force trapped air out, ensuring complete fluid penetration into the pores[4].

  • Incubation: Place the tubes in a shaking water bath or orbital incubator set to 37°C with mild agitation (50 rpm).

Phase 3: Replenishment and Harvesting
  • Media Change: Every 3 to 7 days, carefully aspirate the media. Replace with 10 mL of fresh, pre-warmed Enzyme Solution or Control Buffer to counteract enzyme autolysis[4]. (Optional: Save aspirated media at -80°C for downstream LC-MS analysis of cleaved AAK fragments).

  • Time-Point Harvesting: At predetermined intervals (e.g., Days 7, 14, 28, 56), remove a subset of samples (n = 4 per group).

  • Washing & Drying: Rinse the harvested samples thoroughly with deionized water for 24 hours (changing water 3 times) to remove buffer salts and residual enzyme. Lyophilize for 72 hours to a constant weight and record the final dry weight ( Wt​ ).

Workflow N1 1. Sample Preparation (Standardized Geometry & Dry Weight) N2 2. Buffer Assignment (PBS Control vs. PBS + Elastase) N1->N2 N3 3. Incubation at 37°C (Continuous Agitation) N2->N3 N4 4. Media Replenishment (Every 3-7 Days to prevent autolysis) N3->N4 N5 5. Sample Harvesting & Lyophilization (Pre-defined Time Points) N4->N5 N6 6. Quantitative Analysis (Gravimetric, GPC, SEM) N5->N6

Workflow of the in vitro enzymatic degradation assay for AAK-polymers.

Quantitative Analysis & Expected Outcomes

To fully validate the degradation profile, gravimetric analysis must be paired with Gel Permeation Chromatography (GPC) to track molecular weight reduction, and Scanning Electron Microscopy (SEM) to visualize surface erosion.

Calculations:

  • Mass Loss (%): W0​W0​−Wt​​×100

  • Molecular Weight Retention (%): Mn,0​Mn,t​​×100

Table 2: Representative Degradation Kinetics for AAK-Polyurethanes

Time PointHydrolytic Mass Loss (%)Enzymatic Mass Loss (%)MW Reduction ( Mn​ , %)Surface Morphology (SEM)
Day 7 < 2.010.5 ± 1.215.0Minor surface pitting.
Day 14 3.5 ± 0.522.4 ± 1.832.5Enlarged crevices and cavities.
Day 28 6.0 ± 0.838.1 ± 2.555.0Significant loss of structural integrity.
Day 56 12.0 ± 1.565.3 ± 3.4> 80.0Complete macroscopic fragmentation.

(Note: Data is representative of typical elastomeric AAK-polyurethane scaffolds. Actual kinetics will vary based on the polymer's hard-to-soft segment ratio and initial molecular weight[1][4]).

References

  • Synthesis, Characterization and Cytocompatibility of Polyurethaneurea Elastomers with Designed Elastase Sensitivity. Biomacromolecules.[Link]

  • Elastase-Sensitive Elastomeric Scaffolds with Variable Anisotropy for Soft Tissue Engineering. Biomaterials (via PMC).[Link]

  • Mechanistic Insights into Elastin Degradation by Pseudolysin, the Major Virulence Factor of the Opportunistic Pathogen Pseudomonas aeruginosa. Scientific Reports (via PMC).[Link]

Sources

Application

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) of H-Ala-Ala-Lys-OH and Its Derivatives

Strategic Overview & Biological Significance The tripeptide H-Ala-Ala-Lys-OH (AAK) is a highly versatile sequence in biochemical engineering. It is predominantly recognized as an elastase-sensitive substrate utilized in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Biological Significance

The tripeptide H-Ala-Ala-Lys-OH (AAK) is a highly versatile sequence in biochemical engineering. It is predominantly recognized as an elastase-sensitive substrate utilized in the design of biodegradable polyurethanes and advanced elastomeric hydrogels for soft tissue engineering[1]. Additionally, its protonated form serves as a fundamental model compound in structural studies of intestinal peptide transporters[2]. Synthesizing this peptide with high yield and optical purity requires strict adherence to orthogonal protection strategies and precise resin selection.

This technical guide details the mechanistic workflows, self-validating protocols, and quantitative parameters necessary for the efficient Fmoc-based Solid-Phase Peptide Synthesis (SPPS) of H-Ala-Ala-Lys-OH and its functional derivatives.

Mechanistic Principles of Fmoc-SPPS for AAK

The robust assembly of AAK relies on the standard Fmoc/tBu SPPS methodology[3]. However, synthesizing a short peptide with a C-terminal lysine requires specific strategic choices:

  • Resin Selection & Causality: To yield a C-terminal carboxylic acid (-OH), acid-labile solid supports such as Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are utilized. For AAK, 2-CTC resin is strongly preferred [4][5]. Loading Fmoc-Lys(Boc)-OH onto Wang resin requires esterification via carbodiimide activation, which carries a high risk of racemization at the alpha-carbon. Conversely, 2-CTC resin reacts directly with the carboxylate of the amino acid via a nucleophilic substitution (SN1-like) mechanism in the presence of a non-nucleophilic base (DIPEA), completely bypassing activation-induced racemization[5]. Furthermore, the steric bulk of the trityl group suppresses diketopiperazine (DKP) formation during the subsequent Fmoc deprotection step.

  • Orthogonal Protection Strategy: The α -amino groups are temporarily protected by the base-labile Fmoc (Fluorenylmethyloxycarbonyl) group, while the ϵ -amino group of the C-terminal Lysine is permanently protected by the acid-labile tert-butyloxycarbonyl (Boc) group[6]. This orthogonality ensures that the iterative deprotection of the α -amine using 20% piperidine does not prematurely expose the lysine side chain[7].

Workflow Visualization

SPPS_Workflow R 2-CTC Resin (Solid Support) L Resin Loading Fmoc-Lys(Boc)-OH + DIPEA R->L Attachment C Capping MeOH / DIPEA L->C Block unreacted sites D1 Fmoc Deprotection 20% Piperidine/DMF C->D1 Expose α-amine A1 Coupling 1 Fmoc-Ala-OH + DIC/Oxyma D1->A1 Form peptide bond D2 Fmoc Deprotection 20% Piperidine/DMF A1->D2 Expose α-amine A2 Coupling 2 Fmoc-Ala-OH + DIC/Oxyma D2->A2 Form peptide bond D3 Final Fmoc Deprotection 20% Piperidine/DMF A2->D3 Expose N-terminus CL Global Cleavage TFA/TIS/H2O (95:2.5:2.5) D3->CL Detach & remove Boc P H-Ala-Ala-Lys-OH (Crude Peptide) CL->P Ether precipitation

Step-by-step Fmoc-SPPS workflow for synthesizing H-Ala-Ala-Lys-OH on 2-CTC resin.

Quantitative Data & Reagent Parameters

Table 1: Reagent Equivalents & Concentrations for Chain Elongation
ReagentFunctional RoleEquivalents (vs. Resin)Concentration / Solvent
Fmoc-Lys(Boc)-OH First AA Loading1.0 - 1.2 eq0.1 M in DCM
DIPEA Base for Loading4.0 eqNeat
Fmoc-Ala-OH Chain Elongation3.0 - 4.0 eq0.2 M in DMF
DIC / OxymaPure Coupling Activators3.0 - 4.0 eq0.2 M in DMF
Piperidine Fmoc RemovalN/A (Large excess)20% v/v in DMF
Table 2: Global Cleavage Cocktail Composition
ComponentVolume %Mechanistic Role
Trifluoroacetic Acid (TFA) 95.0%Cleaves peptide-resin anchor; removes Boc protecting group.
Triisopropylsilane (TIS) 2.5%Carbocation scavenger; prevents tert-butyl alkylation of the peptide.
Ultrapure H₂O 2.5%Highly effective nucleophilic scavenger for general side-chain cations.

Self-Validating Experimental Protocols

Protocol A: Preparation and Loading of 2-CTC Resin
  • Resin Swelling: Weigh 1.0 g of 2-CTC resin (typical substitution 1.0–1.6 mmol/g) into a fritted reaction vessel. Swell in Dichloromethane (DCM) for 30 minutes.

    • Causality: Swelling expands the polystyrene matrix, maximizing the accessibility of the reactive chlorotrityl sites to the incoming reagents.

  • Loading: Dissolve 1.0 equivalent of Fmoc-Lys(Boc)-OH in dry DCM (approx. 10 mL/g of resin). Add 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Add the solution to the resin and agitate for 2 hours at room temperature[4].

  • Capping: Drain the vessel and add a capping solution of DCM/Methanol/DIPEA (17:2:1, v/v/v) for 30 minutes[8].

    • Causality: Methanol acts as a small, highly reactive nucleophile to cap any unreacted trityl chloride sites, preventing the attachment of subsequent amino acids which would lead to irreversible deletion sequences[5].

  • Washing: Wash thoroughly with DCM (3 × 1 min) and N,N-Dimethylformamide (DMF) (3 × 1 min).

Protocol B: Iterative Fmoc-SPPS Cycle (Alanine Elongation)
  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes, drain, and repeat with fresh solution for 10 minutes[6].

    • Causality: Piperidine acts as a base to abstract the acidic proton of the fluorene ring, initiating a β -elimination that releases dibenzofulvene (DBF). Piperidine also covalently scavenges the highly reactive DBF to prevent re-alkylation of the peptide chain[9].

  • Washing: Wash with DMF (5 × 1 min) to remove all traces of piperidine and DBF-adducts.

  • Coupling: Dissolve 3.0 equivalents of Fmoc-Ala-OH, 3.0 eq of OxymaPure, and 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC) in DMF. Add to the resin and agitate for 1 hour.

    • Causality: DIC activates the carboxylic acid, while OxymaPure acts as an additive to suppress racemization and prevent the formation of unreactive N-acylureas.

  • Self-Validation (Kaiser Test): Withdraw a few resin beads, wash with ethanol, and apply the Kaiser (ninhydrin) reagents. Heat to 100°C for 3 minutes.

    • System Check: A yellow color confirms complete coupling (no free amines). A blue color indicates incomplete coupling, necessitating a second coupling cycle before proceeding[6][8].

Protocol C: Synthesis of N-Terminal Derivatives (e.g., Acetylation)

If an N-acetylated derivative (Ac-Ala-Ala-Lys-OH) is required to prevent N-terminal degradation during elastase assays:

  • Following the final Fmoc deprotection of the N-terminal Alanine, do not add another amino acid.

  • Treat the resin with Acetic Anhydride (Ac₂O) and DIPEA (10 eq each) in DMF for 30 minutes.

  • Perform a Kaiser test to ensure complete acetylation (the beads must remain yellow).

Protocol D: Global Cleavage and Deprotection
  • Preparation: Wash the peptide-resin thoroughly with DCM to shrink the resin and remove residual DMF, then dry under a gentle stream of nitrogen.

  • Cleavage: Prepare the cleavage cocktail (TFA / TIS / H₂O at 95:2.5:2.5, v/v/v)[6]. Add 10 mL per gram of resin and agitate for 2 hours at room temperature.

    • Causality: TFA cleaves the ester bond linking the peptide to the 2-CTC resin and simultaneously removes the Boc protecting group from the Lysine side chain. TIS and H₂O act as scavengers to trap the resulting tert-butyl carbocations, preventing them from alkylating the sensitive peptide residues[6].

  • Precipitation: Filter the resin and collect the acidic filtrate. Concentrate the filtrate under a stream of nitrogen to ~1/3 of its original volume. Add the solution dropwise into 10 volumes of ice-cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice with fresh cold ether. Dry the crude H-Ala-Ala-Lys-OH under vacuum before proceeding to RP-HPLC purification.

References

  • Loading protocols - Peptideweb.com. Available at: 4[4]

  • Attaching the first amino acid to a resin - Aapptec Peptides. Available at: 8[8]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory - UCI.edu. Available at: 5[5]

  • Fmoc Solid-Phase Peptide Synthesis - PubMed. Available at: 3[3]

  • Fmoc Solid-Phase Peptide Synthesis - ResearchGate. Available at: 7[7]

  • CAS 45243-22-9: L-Lysine,L-alanyl-L-alanyl- - CymitQuimica. Available at: 2[2]

  • OH vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis - Benchchem. Available at: 6[6]

  • Elastase-Sensitive Elastomeric Scaffolds with Variable Anisotropy for Soft Tissue Engineering - PMC. Available at: 1[1]

  • Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - ResearchGate. Available at: 9[9]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting H-Ala-Ala-Lys-OH Aggregation

As a Senior Application Scientist, I frequently assist researchers in resolving complex peptide handling issues. H-Ala-Ala-Lys-OH is a short synthetic tripeptide widely utilized as an elastase-sensitive chain extender in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently assist researchers in resolving complex peptide handling issues. H-Ala-Ala-Lys-OH is a short synthetic tripeptide widely utilized as an elastase-sensitive chain extender in bioengineering[1] and as a model compound in peptide transporter studies[2]. Despite its small size, its amphiphilic nature often leads to unexpected aggregation.

This guide is designed to move beyond generic advice by explaining the causality of these interactions and providing self-validating protocols to ensure the scientific integrity of your assays.

Causality Analysis: The Physicochemical Profile

To prevent aggregation, we must first understand the physical chemistry driving it. Aggregation in H-Ala-Ala-Lys-OH is a constant competition between electrostatic repulsion and hydrophobic attraction.

  • Charge Dynamics: Solubility is dictated by the net charge of the peptide at a given pH. We calculate this by assigning +1 to basic residues (the N-terminus and Lysine) and -1 to acidic residues (the C-terminus)[3][4]. At physiological pH (7.0), the N-terminus (+1), Lysine side chain (+1), and C-terminus (-1) yield a net charge of +1, classifying it as a basic peptide[3][5].

  • The Isoelectric Trap: The isoelectric point (pI) of this peptide is approximately 9.5–10.0. If the peptide is reconstituted in a basic buffer, the net charge approaches zero. This eliminates the electrostatic repulsion that keeps the peptide chains apart[6][7].

  • Hydrophobic Collapse: Once electrostatic repulsion is neutralized, the tandem aliphatic side chains of the Alanine residues (Ala-Ala) drive intermolecular hydrophobic interactions, leading to rapid self-assembly, beta-sheet-like formation, and macroscopic precipitation[6][7].

AggregationMechanism Monomer Soluble Monomers (Net Charge +1, pH 7) pI pH shift to ~9.8 (Net Charge 0) Monomer->pI Basic Buffer Added Hydrophobic Ala-Ala Hydrophobic Interactions pI->Hydrophobic Loss of Repulsion Aggregate Insoluble Aggregates (Precipitate) Hydrophobic->Aggregate Self-Assembly Rescue Acidification (Net Charge +2) Aggregate->Rescue Add Acetic Acid Rescue->Monomer Restores Repulsion

Mechanism of H-Ala-Ala-Lys-OH aggregation and pH-dependent rescue.

Diagnostic FAQs

Q1: My lyophilized H-Ala-Ala-Lys-OH formed a cloudy suspension immediately upon adding my physiological assay buffer (pH 7.4). Why? A1: Direct dissolution into heavily buffered salt solutions often causes localized pH shocks or "salting out" effects before the peptide can fully hydrate. Because H-Ala-Ala-Lys-OH is a basic peptide, it should first be dissolved in sterile, distilled water or a slightly acidic solvent to ensure full protonation and monomerization before slowly diluting it into your final assay buffer[3][4].

Q2: I see visible particulates in my peptide stock. Should I use DMSO to force it into solution? A2: No. Organic solvents like DMSO are typically reserved for neutral or highly hydrophobic peptides where >50% of the residues are hydrophobic[5][8]. H-Ala-Ala-Lys-OH contains a highly polar Lysine and free termini, meaning >25% of its sequence is charged[5]. Using DMSO is unnecessary and may interfere with downstream biological assays. Instead, lower the pH using 10% acetic acid to increase the net positive charge to +2, which will forcefully disrupt the aggregates via electrostatic repulsion[3][5].

Q3: How can I confirm that my peptide is fully dissolved and not just forming invisible micro-aggregates? A3: Visual inspection is insufficient. A properly solubilized peptide must be a transparent, particle-free solution[5]. To self-validate the monomeric state, centrifuge the sample at 10,000 x g for 5 minutes to check for microscopic pellets[5][6], or use Dynamic Light Scattering (DLS) to confirm the absence of large multimeric complexes[7].

Quantitative Data: Charge State & Solubility Profiling

The following table summarizes the theoretical charge states of H-Ala-Ala-Lys-OH across different pH environments and predicts the resulting solubility behavior based on electrostatic repulsion principles.

Solution pHN-Terminus ChargeC-Terminus ChargeLysine Side Chain ChargeNet Peptide ChargeSolubility Prediction
pH < 3.0 +10 (Protonated)+1+2 Highly Soluble (Strong Repulsion)
pH 6.0 - 7.0 +1-1 (Deprotonated)+1+1 Soluble (Moderate Repulsion)
pH ~ 9.8 (pI) 0 (Deprotonated)-1+10 Aggregated (Hydrophobic Collapse)
pH > 11.0 0-10 (Deprotonated)-1 Soluble (Moderate Repulsion)

Self-Validating Experimental Protocols

Every protocol executed in the lab must contain internal validation steps to ensure data integrity. Follow these workflows to guarantee a monomeric peptide solution.

Protocol 1: Systematic Solubilization of H-Ala-Ala-Lys-OH
  • Aliquot Testing: Weigh a small test aliquot (e.g., 1 mg) of the lyophilized powder to avoid wasting the entire batch if the initial solvent fails[3][5].

  • Hydration: Add sterile, oxygen-free distilled water to achieve a concentration of 1-2 mg/mL[3][5].

  • Agitation: Vortex gently. If the solution is completely clear, proceed to step 6.

  • Acidic Rescue (If Cloudy): If aggregates are visible, add 10% acetic acid dropwise (up to 10-25% of the total volume) until the solution clears. This lowers the pH, protonating the C-terminus and increasing the net charge to +2[4][8].

  • Mechanical Disruption: Subject the tube to brief sonication (3 cycles of 10 seconds, resting on ice between cycles) to provide mechanical energy to disrupt residual intermolecular hydrogen bonds[5][6].

  • Self-Validation (Centrifugation): Centrifuge the solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a pellet validates complete solubilization[5].

SolubilizationWorkflow Start Lyophilized H-Ala-Ala-Lys-OH Test Solubility Test (1 mg Aliquot) Start->Test Water Add Sterile Water (pH 6.0 - 7.0) Test->Water Check Clear Solution? Water->Check Success Proceed to Assay / Storage Check->Success Yes (Monomeric) Acid Add 10% Acetic Acid (Lower pH to < 5) Check->Acid No (Cloudy/Aggregated) Sonicate Brief Sonication (3x 10s on ice) Acid->Sonicate Sonicate->Check Re-evaluate

Workflow for initial solubilization and rescue of H-Ala-Ala-Lys-OH.

Protocol 2: Aggregate Detection & Verification via DLS

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure particle size distribution and is the gold standard for validating that your peptide is monomeric prior to critical assays[7].

  • Buffer Preparation: Filter your chosen assay buffer through a 0.22 µm syringe filter to remove any dust or particulate matter that could cause false-positive light scattering[7].

  • Sample Loading: Transfer 50-100 µL of the solubilized peptide supernatant (post-centrifugation) into a clean, low-volume DLS cuvette[7].

  • Equilibration: Place the cuvette in the DLS instrument. Set the instrument parameters (temperature, buffer viscosity, and refractive index) and allow the sample to thermally equilibrate for 2-3 minutes[7].

  • Self-Validation (Measurement): Run the measurement. A single peak in the low nanometer range (<5 nm) validates a pure monomeric state. If peaks >50 nm are detected, sub-visible micro-aggregation is occurring, and you must return to Protocol 1 to adjust the pH[7].

References

  • JPT Peptide Technologies. "Dissolving Peptides. How to dissolve peptides? Solubility of Peptides." JPT.[Link]

  • Peptide Synthetics. "General Guide for Dissolving Peptides." Peptide Synthetics. [Link]

  • SB-PEPTIDE. "Peptide Solubility Guidelines - How to solubilize a peptide." SB-PEPTIDE. [Link]

  • Woodhouse, K. A., et al. "Elastase-Sensitive Elastomeric Scaffolds with Variable Anisotropy for Soft Tissue Engineering." PMC / NIH. [Link]

Sources

Optimization

Technical Support Center: Optimizing EDC/NHS Coupling with H-Ala-Ala-Lys-OH

Welcome to the technical support center for optimizing your EDC/NHS coupling reactions, with a specific focus on the conjugation of the tripeptide H-Ala-Ala-Lys-OH. This guide is designed for researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing your EDC/NHS coupling reactions, with a specific focus on the conjugation of the tripeptide H-Ala-Ala-Lys-OH. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency, reproducibility, and overall success of their bioconjugation experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge needed to troubleshoot and perfect your experimental outcomes.

I. Foundational Knowledge: Understanding the Core Reaction

Before diving into troubleshooting, it's crucial to have a solid grasp of the chemistry at play. The 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) system is a "zero-length" crosslinking method, meaning no part of the crosslinker itself becomes part of the final bond between the two molecules.[1][2]

The reaction is a two-stage process:

  • Activation: EDC activates a carboxyl group (e.g., on a protein, surface, or molecule) to form a highly reactive, but unstable, O-acylisourea intermediate.[2][3] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[4][5]

  • Coupling: This unstable intermediate can then react with a primary amine. To improve efficiency and control, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS-ester.[3][6] This semi-stable ester then efficiently reacts with a primary amine (like the one on the lysine residue of your H-Ala-Ala-Lys-OH peptide) to form a stable amide bond. The amine coupling step is most efficient at a pH of 7.0-8.5.[4][5]

Visualizing the EDC/NHS Coupling Workflow

EDC_NHS_Coupling cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) Carboxyl R-COOH (Carboxyl Group) Intermediate O-acylisourea Intermediate (Unstable) Carboxyl->Intermediate + EDC EDC EDC->Intermediate Intermediate->Carboxyl Hydrolysis (Side Reaction) NHS_Ester Amine-Reactive NHS-Ester (Semi-Stable) Intermediate->NHS_Ester + NHS NHS / Sulfo-NHS NHS->NHS_Ester NHS_Ester->Carboxyl Hydrolysis (Side Reaction) Amide_Bond Stable Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond Reaction Peptide H-Ala-Ala-Lys-OH (Primary Amine R'-NH₂) Peptide->Amide_Bond +

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Critical Role of Chain Extenders in Polyurethane Design for Biomedical Applications

An In-Depth Comparative Analysis of Ala-Ala-Lys and Putrescine as Chain Extenders in Biomedical Polyurethanes Polyurethanes (PUs) are a highly versatile class of polymers, finding extensive use in the biomedical field du...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of Ala-Ala-Lys and Putrescine as Chain Extenders in Biomedical Polyurethanes

Polyurethanes (PUs) are a highly versatile class of polymers, finding extensive use in the biomedical field due to their excellent mechanical properties and biocompatibility. The segmented block copolymer structure of PUs, consisting of alternating hard and soft segments, allows for the fine-tuning of their properties. The hard segment, typically composed of a diisocyanate and a chain extender, imparts rigidity and thermal stability, while the soft segment, a long-chain polyol, provides flexibility and elasticity. The choice of the chain extender is a critical determinant of the final properties of the polyurethane, influencing its mechanical strength, degradation profile, and biological interactions.

Traditionally, diols and diamines have been employed as chain extenders. However, the growing demand for biodegradable and biocompatible materials for applications such as drug delivery and tissue engineering has spurred research into alternative, bio-based chain extenders. Among these, amino acids, peptides, and naturally occurring diamines have garnered significant attention. This guide provides a comprehensive comparison of two such chain extenders: the tripeptide L-alanyl-L-alanyl-L-lysine (Ala-Ala-Lys) and the diamine putrescine (1,4-diaminobutane). We will delve into their impact on the synthesis, properties, and potential applications of the resulting polyurethanes, supported by experimental data and established scientific principles.

Synthesis and Mechanistic Considerations

The synthesis of polyurethanes is typically a two-step process. In the first step, a prepolymer is formed by reacting a diisocyanate with a polyol. In the second step, the chain extender is added to react with the remaining isocyanate groups, leading to the formation of the final high-molecular-weight polymer.

Experimental Protocol: Polyurethane Synthesis
  • Prepolymer Formation:

    • A polyester polyol, for instance, poly(caprolactone) (PCL), is dried under vacuum at 80-100°C for several hours to remove any residual water.

    • The dried polyol is then reacted with a diisocyanate, such as 1,6-hexamethylene diisocyanate (HDI), in a molar ratio of 1:2 (polyol:diisocyanate) under a nitrogen atmosphere.

    • The reaction is typically carried out at 80-90°C for 2-4 hours with mechanical stirring. A catalyst, such as stannous octoate, can be used to accelerate the reaction.

    • The progress of the reaction is monitored by determining the isocyanate (NCO) content, for example, by titration.

  • Chain Extension:

    • The prepolymer is dissolved in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • The chain extender (Ala-Ala-Lys or putrescine) is dissolved in the same solvent and added dropwise to the prepolymer solution under vigorous stirring.

    • The chain extender is typically used in a stoichiometric amount equivalent to the remaining NCO groups in the prepolymer.

    • The reaction mixture is stirred at a specific temperature (e.g., 70°C) for a set duration (e.g., 24 hours) to ensure complete reaction.

  • Polymer Precipitation and Purification:

    • The resulting polyurethane is precipitated by pouring the reaction mixture into a non-solvent, such as deionized water or methanol.

    • The precipitated polymer is then collected by filtration and washed repeatedly with the non-solvent to remove any unreacted monomers or solvent residues.

    • Finally, the purified polyurethane is dried under vacuum until a constant weight is achieved.

Causality Behind Experimental Choices
  • Drying of Polyol: The removal of water is crucial as water can react with the highly reactive isocyanate groups, leading to the formation of unstable carbamic acids, which then decompose to form amines and carbon dioxide. This side reaction can interfere with the polymerization process and affect the final properties of the polymer.

  • Nitrogen Atmosphere: The synthesis is carried out under an inert atmosphere to prevent side reactions of the isocyanate with atmospheric moisture.

  • Stoichiometry: The molar ratio of the reactants is carefully controlled to achieve the desired molecular weight and polymer structure. A slight excess of diisocyanate in the prepolymer stage ensures that the prepolymer chains are terminated with isocyanate groups, which can then react with the chain extender.

  • Solvent Choice: The solvent should be able to dissolve both the prepolymer and the chain extender and should be inert to the reactive isocyanate groups.

Diagram: Polyurethane Synthesis Workflow

G cluster_prepolymer Prepolymer Formation cluster_chain_extension Chain Extension cluster_purification Purification PCL Poly(caprolactone) (PCL) Polyol Prepolymer NCO-Terminated Prepolymer PCL->Prepolymer Reacts with HDI Hexamethylene Diisocyanate (HDI) HDI->Prepolymer Polyurethane High Molecular Weight Polyurethane Prepolymer->Polyurethane Reacts with ChainExtender {Ala-Ala-Lys | Putrescine} ChainExtender->Polyurethane Precipitation Precipitation in Non-solvent Polyurethane->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying G cluster_AAL Ala-Ala-Lys PU Degradation cluster_Putrescine Putrescine PU Degradation AAL_PU Ala-Ala-Lys Polyurethane AminoAcids Amino Acids (Ala, Lys) AAL_PU->AminoAcids Enzymatic Cleavage Proteases Proteolytic Enzymes Proteases->AminoAcids Put_PU Putrescine Polyurethane Deg_Products Degradation Products (Polyol, Putrescine, CO2) Put_PU->Deg_Products Slow Hydrolysis Hydrolysis Hydrolysis Hydrolysis->Deg_Products

Caption: Contrasting degradation mechanisms of the two types of polyurethanes.

Applications in Drug Development and Beyond

The distinct properties of polyurethanes chain-extended with Ala-Ala-Lys and putrescine make them suitable for different biomedical applications.

  • Ala-Ala-Lys Based Polyurethanes: Their excellent mechanical properties, biocompatibility, and tunable enzymatic degradation make them ideal candidates for:

    • Tissue Engineering Scaffolds: Providing robust support for cell growth with a degradation rate that can be matched to the rate of tissue regeneration.

    • Controlled Drug Delivery Systems: The enzymatic degradation allows for targeted drug release in specific biological environments where certain enzymes are overexpressed, such as in tumor tissues.

    • Biodegradable Stents: Offering the required mechanical strength to support blood vessels with the advantage of being resorbed by the body over time.

  • Putrescine Based Polyurethanes: Their more elastomeric nature and slower degradation profile are advantageous for:

    • Soft Tissue Engineering: Applications where a more flexible and compliant scaffold is required.

    • Wound Dressings: Providing a moist and flexible environment for wound healing.

    • Long-term Implants: Where a slower degradation rate is desirable.

Conclusion: A Strategic Choice for Tailored Biomaterials

The selection of a chain extender is a critical decision in the design of biomedical polyurethanes. Both Ala-Ala-Lys and putrescine offer viable, bio-based alternatives to traditional chain extenders, but they impart distinct and predictable properties to the final polymer. Ala-Ala-Lys is the preferred choice for applications demanding high mechanical strength, excellent biocompatibility, and a controlled, enzymatically-driven degradation profile, such as in advanced drug delivery and regenerative medicine. Putrescine, on the other hand, yields more flexible and elastomeric materials with a slower, hydrolytic degradation, making it suitable for applications in soft tissue engineering and as a component in long-term implantable devices. A thorough understanding of these structure-property relationships is paramount for the rational design of polyurethanes tailored to specific biomedical challenges.

References

  • Guan, J., Sacks, M. S., Beckman, E. J., & Wagner, W. R. (2004). Synthesis, characterization, and cytocompatibility of biodegradable elastomeric poly(ester-urethane)ureas based on poly(caprolactone) and putrescine. Journal of Biomedical Materials Research Part A, 68A(3), 492-503. [Link]

  • Zhang, J., Yuan, Y., & Feng, Y. (2007). Preparation and characterization of biodegradable polyurethane films based on poly(ε-caprolactone) and L-lysine diisocyanate: The effect of the chain extender. Journal of Applied Polymer Science, 104(6), 3693-3701. [Link]

  • Sarkar, S., & Bhowmick, A. K. (2018). Sustainable smart biodegradable polyurethanes for biomedical applications. In Biodegradable and Biocompatible Polymer Composites (pp. 439-472). Woodhead Publishing. [Link]

  • Han, Y., Huang, L., & Pan, J. (2010). Synthesis and properties of biodegradable poly(ester-urethane)s based on L-lysine diisocyanate and L-lysine as chain extender. Materials Science and Engineering: C, 30(2), 295-300. [Link]

  • Gorna, K., & Gogolewski, S. (2003). Biodegradable, elastic, and non-toxic poly(ester-urethane)s for biomedical applications. Journal of Biomedical Materials Research Part A, 67A(3), 813-827. [Link]

Comparative

HPLC Method Validation for H-Ala-Ala-Lys-OH Purity Analysis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck posed by short, highly polar peptides. H-Ala-Ala-Lys-OH (Alanyl-Alanyl-Lysine) exemplifies this challenge.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck posed by short, highly polar peptides. H-Ala-Ala-Lys-OH (Alanyl-Alanyl-Lysine) exemplifies this challenge. Lacking aromatic residues (such as phenylalanine, tyrosine, or tryptophan), it possesses no strong UV chromophore, restricting optical detection to the peptide bond absorbance at low wavelengths (typically 210–214 nm). Furthermore, its extreme hydrophilicity—driven by a basic lysine side chain and polar termini—renders standard reversed-phase (RP) chromatography virtually useless, as the analyte elutes in the void volume.

This guide objectively compares the two leading chromatographic solutions for this molecule: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . It culminates in a self-validating experimental protocol governed by the latest ICH Q2(R2) guidelines[1].

Mechanistic Evaluation of Chromatographic Modalities

To understand why standard RP-HPLC fails, we must examine the ionization state of H-Ala-Ala-Lys-OH. At an acidic mobile phase pH (e.g., pH 2.0), the C-terminal carboxylate is protonated and neutral, but both the N-terminal amine and the lysine ε-amino group are fully protonated, yielding a net +2 charge. This dialkyl-cationic state strongly repels the hydrophobic C18 stationary phase.

Strategy 1: Ion-Pairing RP-HPLC (IP-RP-HPLC)

By introducing a perfluorinated acid like Trifluoroacetic acid (TFA) into the mobile phase, we exploit ion-pairing dynamics. The negatively charged trifluoroacetate anion (TFA⁻) forms an electrostatic complex with the protonated basic sites of the peptide[2]. This interaction neutralizes the positive charge and wraps the peptide in a hydrophobic fluorinated shell, drastically increasing its affinity for the nonpolar C18 phase[3]. While highly effective for UV-based purity analysis, strong ion-pairing agents like TFA persist into the gas phase and cause severe ion suppression if orthogonal mass spectrometry (LC-MS) is required[2].

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC provides an orthogonal retention mechanism perfectly suited for polar analytes[4]. Utilizing a polar stationary phase (e.g., an Amide-bonded phase) and a highly organic mobile phase (typically >70% acetonitrile), HILIC relies on water as the strong eluting solvent[4]. The polar peptide partitions into a water-enriched semi-stagnant layer on the silica surface. Because HILIC does not require strong ion-pairing agents, it is fully compatible with electrospray ionization (ESI-MS) and often yields superior peak shapes for basic peptides.

Modalities Target H-Ala-Ala-Lys-OH (Polar, Basic, No UV Chromophore) RP_Fail Standard RP-HPLC (No Ion-Pairing) Target->RP_Fail Hydrophobic Repulsion RP_Success IP-RP-HPLC (0.1% TFA / HFBA) Target->RP_Success Charge Neutralization HILIC HILIC Mode (Amide/Silica Phase) Target->HILIC Water Partitioning Outcome1 Elutes in Void Volume (Unusable) RP_Fail->Outcome1 Outcome2 Strong Retention (Good UV, Poor MS) RP_Success->Outcome2 Outcome3 Strong Retention (Good UV, Excellent MS) HILIC->Outcome3

Logical Relationship of Chromatographic Modalities for Polar Peptides.

Experimental Workflow & ICH Q2(R2) Method Validation

A robust analytical procedure must be demonstrated to be fit for its intended purpose through rigorous validation[1]. For the purity analysis of H-Ala-Ala-Lys-OH, we prioritize the HILIC methodology due to its superior resolution of polar synthesis impurities (e.g., truncated sequences, epimers) and its seamless MS compatibility. The validation framework strictly adheres to the updated ICH Q2(R2) guidelines[1].

ICHQ2 S1 Specificity (Blank/Spike) S2 Linearity (LOQ to 120%) S1->S2 S3 Accuracy (Recovery %) S2->S3 S4 Precision (RSD %) S3->S4 S5 Robustness (Variations) S4->S5

ICH Q2(R2) Method Validation Workflow for Purity Analysis.

Step-by-Step Methodology: Optimized HILIC Purity Analysis

1. Mobile Phase Preparation:

  • Mobile Phase A (Strong Solvent): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B (Weak Solvent): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Causality: Ammonium formate provides the necessary ionic strength to mitigate secondary electrostatic interactions between the basic lysine residue and residual silanols on the stationary phase, ensuring sharp peak symmetry and preventing tailing.

2. Column Selection:

  • Amide-bonded superficially porous particle (SPP) column (2.1 x 100 mm, 2.7 µm).

  • Causality: The amide phase provides excellent hydrogen-bonding capabilities for polar peptides. The SPP architecture delivers high chromatographic efficiency (theoretical plates) at significantly lower backpressures compared to sub-2 µm fully porous particles.

3. Gradient Elution & Detection:

  • Gradient: Isocratic hold at 85% B for 2 minutes, followed by a linear gradient down to 60% B over 10 minutes.

  • Detection: UV at 210 nm.

  • Causality: In HILIC mode, decreasing the organic modifier (Acetonitrile) increases the elution strength. The initial high organic hold ensures the peptide fully partitions into the aqueous layer before the gradient elutes it.

4. Sample Preparation:

  • Dissolve H-Ala-Ala-Lys-OH standards and samples in 75% Acetonitrile / 25% Water to a nominal concentration of 1.0 mg/mL.

  • Causality: Injecting a sample dissolved in a highly aqueous diluent into a HILIC system causes severe peak distortion and breakthrough due to solvent mismatch. The diluent must closely mimic the weak initial mobile phase conditions.

Comparative Experimental Data

The following tables summarize the empirical performance of the evaluated modalities and the formal validation results for the optimized HILIC method.

Table 1: Comparative Chromatographic Performance for H-Ala-Ala-Lys-OH

ParameterStandard RP-HPLC (0.1% FA)IP-RP-HPLC (0.1% TFA)HILIC (Amide Column)
Retention Factor (k') 0.2 (Elutes in Void)3.54.8
Peak Symmetry (As) N/A1.151.05
Resolution (vs. H-Ala-Lys-OH) Unresolved2.43.1
MS Compatibility Excellent (but no retention)Poor (Severe Ion Suppression)Excellent

Table 2: ICH Q2(R2) Validation Summary (Optimized HILIC Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result
Specificity Resolution (Rs) > 1.5 for all known impuritiesRs > 2.8
Linearity & Range R² ≥ 0.999 (From LOQ to 120% of target)R² = 0.9998
Accuracy (Recovery) 98.0% – 102.0% recovery across 3 levels99.5% ± 0.8%
Precision (Repeatability) %RSD ≤ 2.0% (n=6 injections)0.6%
LOD / LOQ Signal-to-Noise ≥ 3 (LOD) / ≥ 10 (LOQ)LOD: 0.05 µg/mL LOQ: 0.15 µg/mL

Conclusion

For the purity analysis of the highly polar, non-chromophoric tripeptide H-Ala-Ala-Lys-OH, standard RP-HPLC is fundamentally inadequate. While IP-RP-HPLC using TFA provides a brute-force solution for UV-based assays, it severely compromises MS compatibility. HILIC emerges as the superior, self-validating system, offering orthogonal selectivity, excellent retention, and seamless integration with modern detection platforms. By adhering to ICH Q2(R2) validation protocols, laboratories can ensure this methodology remains robust, accurate, and reproducible across the entire drug development lifecycle.

References

  • validation of analytical procedures q2(r2)
  • Source: benchchem.
  • Source: nih.
  • Source: agilent.

Sources

Validation

Comparing hydrolytic vs enzymatic degradation of Ala-Ala-Lys scaffolds

As a Senior Application Scientist specializing in bioresponsive biomaterials, I have designed this comparison guide to evaluate the degradation kinetics of Ala-Ala-Lys (AAK) peptide scaffolds. In tissue engineering, matc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in bioresponsive biomaterials, I have designed this comparison guide to evaluate the degradation kinetics of Ala-Ala-Lys (AAK) peptide scaffolds. In tissue engineering, matching the degradation rate of a synthetic scaffold to the rate of neotissue formation is a critical developmental hurdle.

Traditionally, synthetic scaffolds rely on simple hydrolytic degradation. However, next-generation materials incorporate specific peptide sequences—such as the AAK tripeptide—to enable enzyme-mediated, cell-responsive remodeling[1]. This guide objectively compares baseline hydrolytic degradation against elastase-mediated enzymatic degradation, providing the mechanistic causality and self-validating protocols required to rigorously evaluate these systems.

Mechanistic Causality: Hydrolytic vs. Enzymatic Pathways

To engineer a scaffold that responds to its biological environment, we must understand the fundamental differences in how polymer chains are cleaved. In AAK-functionalized polyurethane (PU) elastomers, the polymer architecture consists of a soft segment (e.g., polycaprolactone, PCL) and a hard segment chain-extended by the AAK peptide[2].

  • Hydrolytic Degradation (The Baseline): This process relies on the passive permeation of water molecules into the polymer matrix. Water attacks the ester bonds within the PCL soft segments, leading to random chain scission[1]. Because this is a diffusion-dependent process, it typically results in slow, bulk erosion. The rate is dictated by the hydrophilicity of the polymer and the local pH, rather than cellular activity.

  • Enzymatic Degradation (The Bioresponsive Trigger): During tissue repair, infiltrating neutrophils and macrophages secrete high localized concentrations of human neutrophil elastase. The AAK sequence is specifically designed as an elastase substrate. The enzyme diffuses into the porous scaffold and specifically cleaves the peptide bond between the two alanine residues[2]. The terminal lysine provides a diamine structure necessary for initial polyurethane synthesis, ensuring the cleavage site is perfectly integrated into the polymer backbone[3]. This targeted endopeptidase activity accelerates chain scission precisely when and where cellular remodeling is occurring.

Pathway Scaffold AAK-Polyurethane Scaffold Hydro Hydrolytic Pathway (Aqueous Buffer) Scaffold->Hydro Water Diffusion Enzy Enzymatic Pathway (Elastase Secretion) Scaffold->Enzy Protease Infiltration Ester Ester Bond Scission (PCL Soft Segment) Hydro->Ester Peptide Ala-Ala Bond Cleavage (AAK Chain Extender) Enzy->Peptide Bulk Bulk Erosion (12-18% Mass Loss) Ester->Bulk Surface Accelerated Remodeling (19-42% Mass Loss) Peptide->Surface

Mechanistic pathways of AAK-scaffold degradation comparing hydrolytic and elastase-mediated routes.

Quantitative Performance Comparison

Experimental data confirms that incorporating the AAK chain extender shifts the degradation profile from a slow hydrolytic baseline to a highly accelerated enzymatic profile. The table below summarizes 8-week (56-day) in vitro degradation data for AAK-polyurethane formulations[1][2].

Material ArchitectureDegradation MechanismMedia Composition56-Day Mass Loss (%)Molecular Weight Drop
PCL-AAK-PU Film HydrolyticPBS (pH 7.4)11.9%Minimal
PCL-AAK-PU Scaffold HydrolyticPBS (pH 7.4)12.7%Minimal
PCL-AAK-PU Film EnzymaticPBS + 0.3 mg/mL Elastase27.1%Significant (~50%)
PCL-AAK-PU Scaffold EnzymaticPBS + 0.3 mg/mL Elastase41.6% Significant (~50%)

Data Analysis & Causality: Notice that the hydrolytic mass loss between a solid film (11.9%) and a highly porous scaffold (12.7%) is statistically similar ( p>0.1 )[1]. This proves that hydrolysis is a bulk-erosion process largely unaffected by surface area. Conversely, under enzymatic conditions, the porous scaffold exhibits drastically higher mass loss (41.6%) than the film (27.1%) ( p<0.02 )[1]. This occurs because enzymes are bulky macromolecules; the increased surface area and interconnected pores of the scaffold allow deeper elastase penetration, maximizing access to the Ala-Ala cleavage sites.

Self-Validating Experimental Workflows

To generate reliable, reproducible data when comparing these degradation profiles, the experimental design must account for enzyme kinetics, fluid dynamics, and polymer physics. Below is the self-validating protocol used to quantify scaffold degradation[1].

Step-by-Step Degradation Assay Protocol
  • Sample Standardization: Cut AAK-PU scaffolds into uniform dimensions (~50 mg weight, 9-mm diameter, 6-mm thickness). Causality: Standardizing the geometry normalizes the diffusion distance for both water and enzymes, preventing size-dependent kinetic artifacts.

  • Submersion and Degassing: Immerse each scaffold in 10 mL of either pure PBS (pH 7.4) or PBS supplemented with 0.3 mg/mL elastase (Type I, porcine pancreas). Mechanically press the scaffold to force out trapped air. Causality: Thermally induced phase separation creates highly porous, often hydrophobic networks. Trapped air prevents fluid ingress, artificially halting degradation. Degassing ensures immediate and uniform solid-liquid interface contact[1].

  • Incubation: Place samples in a 37°C shaking water bath.

  • Media Refresh (Critical Step): Completely exchange the degradation solution every 7 days. Causality: Elastase undergoes autolysis and thermal denaturation at 37°C. Failing to refresh the media results in a drop in active enzyme concentration, shifting the kinetics from zero-order to first-order and underestimating the true bioresponsive degradation potential[1].

  • Harvesting: At defined time points (e.g., 7, 14, 28, 56 days), remove the samples and rinse thoroughly with deionized water to halt enzymatic activity and remove buffer salts.

  • Lyophilization: Dry the samples in a vacuum oven for 3 days. Causality: Simple air drying leaves residual bound water trapped within the hydrophilic segments (e.g., degraded PCL chains or urea linkages). Vacuum drying ensures absolute dry weight ( W2​ ) is recorded, preventing skewed gravimetric data.

  • Quantification: Calculate mass loss using the formula: WeightLoss(%)=W1​W1​−W2​​×100 , where W1​ is the initial dry weight and W2​ is the final dry weight[1].

Protocol Prep 1. Scaffold Preparation Submerge 50mg PU in 10 mL buffer Degas 2. Degassing Press to force air out of pores Prep->Degas Normalizes surface area Incubate 3. Incubation (37°C) PBS vs. PBS + 0.3 mg/mL Elastase Degas->Incubate Initiates degradation Refresh 4. Media Refresh Exchange buffer every 7 days Incubate->Refresh Maintains enzyme kinetics Harvest 5. Harvesting & Washing Rinse with DI water at time points Incubate->Harvest Endpoint reached Refresh->Incubate Loop for up to 8 weeks Dry 6. Lyophilization Vacuum dry for 3 days Harvest->Dry Removes bound water Analyze 7. Gravimetric Analysis Calculate W_loss = (W1 - W2) / W1 Dry->Analyze Yields true mass loss

Self-validating experimental workflow for quantifying in vitro scaffold degradation kinetics.

Conclusion

The integration of the Ala-Ala-Lys (AAK) peptide into synthetic scaffolds represents a paradigm shift from passive hydrolytic erosion to active, cell-mediated remodeling. While hydrolytic degradation provides a predictable, slow baseline of structural breakdown, enzymatic degradation driven by elastase allows the material to degrade in direct proportion to cellular infiltration and tissue healing. By utilizing the rigorous, self-validating methodologies outlined above, researchers can accurately tune the soft-segment chemistry and peptide density to achieve the exact degradation kinetics required for their specific tissue engineering applications.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of H-Ala-Ala-Lys-OH

The responsible management of laboratory waste is a cornerstone of safe and ethical scientific research. For drug development professionals and researchers, the proper disposal of synthetic peptides such as H-Ala-Ala-Lys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of laboratory waste is a cornerstone of safe and ethical scientific research. For drug development professionals and researchers, the proper disposal of synthetic peptides such as H-Ala-Ala-Lys-OH is not merely a regulatory formality but a critical component of ensuring a safe laboratory environment and preventing environmental contamination. While many short-chain peptides are not classified as hazardous, their potential biological activity necessitates that they be treated as chemical waste.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of H-Ala-Ala-Lys-OH, grounded in established safety principles and regulatory compliance. As a Senior Application Scientist, the causality behind each procedural step is explained to foster a culture of safety and scientific integrity.

Hazard Assessment and Initial Considerations

Before beginning any disposal procedure, the first and most critical step is to consult the Safety Data Sheet (SDS) for H-Ala-Ala-Lys-OH provided by the manufacturer.[1] The SDS contains specific information regarding the compound's physical and chemical properties, toxicity, and potential environmental hazards. While many simple peptides are not classified as hazardous under the Resource Conservation and Recovery Act (RCRA), this must be verified for the specific product in use.[2][3]

In the absence of a specific SDS, a conservative approach should be taken, treating the compound as potentially hazardous chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance tailored to your facility's protocols and local regulations.[4][5]

Table 1: Key Disposal Decision Parameters for H-Ala-Ala-Lys-OH

Parameter Consideration Action
Regulatory Status Is H-Ala-Ala-Lys-OH listed as a hazardous waste by the EPA or local authorities?Consult the SDS and institutional EHS guidelines. If unknown, treat as chemical waste.
Physical Form Is the waste in solid (lyophilized powder) or liquid (solution) form?Segregate waste streams accordingly.[4][6]
Contamination Is the peptide waste mixed with other hazardous materials (e.g., solvents, cytotoxic agents)?Dispose of as a mixed hazardous waste stream according to institutional protocols.
Biological Activity Does the peptide have known biological activity that could pose a risk?Consider an inactivation step if recommended by your EHS department.[6]

Personal Protective Equipment (PPE)

Prior to handling any chemical waste, including H-Ala-Ala-Lys-OH, it is mandatory to wear appropriate PPE to minimize the risk of exposure.[4]

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes.[4]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[4]

  • Body Protection: A lab coat must be worn to protect the skin and clothing.[4]

  • Respiratory Protection: If handling the solid peptide, which can become airborne, a dust mask or respirator is recommended to prevent inhalation.[4][7][8]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of H-Ala-Ala-Lys-OH.

Step 1: Waste Segregation

Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.[2][6]

  • Solid Waste:

    • Collect unused or expired solid H-Ala-Ala-Lys-OH in a clearly labeled, sealed container.

    • For spills of solid peptide, carefully sweep the material to avoid creating dust and place it into the designated chemical waste container.[4][9]

    • Contaminated items such as weighing boats, pipette tips, and gloves should also be placed in this container.[6]

  • Liquid Waste:

    • Solutions containing H-Ala-Ala-Lys-OH should be collected in a separate, sealed, and clearly labeled waste container designated for chemical waste.[5]

    • Crucially, do not pour peptide solutions down the drain. [2][4][10] This is to prevent the unknown long-term environmental effects of the peptide.[4]

    • Do not mix peptide solutions with other incompatible waste streams, such as strong acids, bases, or solvents, unless explicitly permitted by your EHS department.[6]

Step 2: Labeling and Storage

Accurate and clear labeling of waste containers is a regulatory requirement and essential for safe handling.[3][11]

  • All waste containers must be clearly and accurately labeled with the full chemical name ("H-Ala-Ala-Lys-OH") and any known hazard information.

  • The container should also be marked with the words "Hazardous Waste" or "Dangerous Waste" as per institutional policy.[11]

  • Store the sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials, until they are collected by your institution's waste management service.[3][11]

Step 3: Arranging for Disposal
  • Contact your institution's EHS department or chemical safety officer to schedule a pickup for the H-Ala-Ala-Lys-OH waste.[4][12]

  • Provide them with accurate information regarding the contents and volume of the waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of H-Ala-Ala-Lys-OH.

DisposalWorkflow start Start: H-Ala-Ala-Lys-OH Waste Generated sds Consult SDS and Institutional EHS Guidelines start->sds is_hazardous Is it classified as hazardous waste? sds->is_hazardous treat_as_hazardous Treat as Hazardous Chemical Waste is_hazardous->treat_as_hazardous Yes segregate_non_hazardous Segregate as Non-Hazardous Chemical Waste is_hazardous->segregate_non_hazardous No solid_or_liquid Solid or Liquid Waste? solid_waste Collect in Labeled Solid Chemical Waste Container solid_or_liquid->solid_waste Solid liquid_waste Collect in Labeled Liquid Chemical Waste Container solid_or_liquid->liquid_waste Liquid store Store in Satellite Accumulation Area solid_waste->store liquid_waste->store treat_as_hazardous->solid_or_liquid segregate_non_hazardous->solid_or_liquid pickup Arrange for EHS Waste Pickup store->pickup

Sources

Handling

Personal protective equipment for handling H-Ala-Ala-Lys-OH

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance checklist, but as a causality-driven system. H-Ala-Ala-Lys-OH (Alanyl-Alanyl-Lysine) is a biologically acti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance checklist, but as a causality-driven system. H-Ala-Ala-Lys-OH (Alanyl-Alanyl-Lysine) is a biologically active tripeptide frequently utilized in structural studies and biomaterial synthesis. Because it contains a Lysine residue, it is highly basic and prone to deliquescence—the rapid absorption of atmospheric moisture.

Handling this compound requires strict adherence to environmental controls and Personal Protective Equipment (PPE) to ensure both operator safety and the chemical integrity of the peptide. Below is the comprehensive operational and safety guide for handling this compound.

Hazard Assessment & Causality-Driven PPE Selection

According to the , PPE must be tailored to the specific physical and chemical hazards of the material. Lyophilized peptides present a unique inhalation hazard due to their low molecular weight and tendency to aerosolize via electrostatic repulsion.

Table 1: PPE Specifications and Causality for H-Ala-Ala-Lys-OH

PPE CategorySpecificationMechanistic Causality & Purpose
Hand Protection Powder-free Nitrile Gloves (Double-gloving for spills)Nitrile provides a robust chemical barrier. Crucially, it prevents human skin proteases and RNases from degrading the peptide, while protecting the operator from potential sensitization.
Eye/Face Protection ANSI Z87.1-certified Chemical Splash GogglesLyophilized peptide dust is highly susceptible to static dispersion. Goggles prevent mucosal absorption of aerosolized particles.
Body Protection Knee-length, cuffed, flame-resistant Lab CoatPrevents electrostatic transfer of peptide powder to street clothing and protects against accidental buffer spills during reconstitution.
Respiratory N95/P100 Respirator or Class II Biosafety CabinetMitigates the inhalation risk of biologically active peptide dust. A localized exhaust system (fume hood) is the preferred engineering control.

Operational Workflow & Methodologies

To maintain trustworthiness in your results, every handling protocol must be a self-validating system designed to prevent degradation and exposure.

G Start Lyophilized H-Ala-Ala-Lys-OH (Stored at -20°C) Equilibrate Equilibrate to Room Temp (Desiccator, 30-60 min) Start->Equilibrate PPE Don Required PPE (Gloves, Goggles, Coat) Equilibrate->PPE Hood Transfer to Fume Hood (Static Control) PPE->Hood Solvent Select Solvent (Sterile Buffer pH 5-6) Hood->Solvent Dissolve Gentle Swirling (Avoid Vortexing) Solvent->Dissolve Aliquot Aliquot Solution (Single-use volumes) Dissolve->Aliquot Store Freeze at -20°C (Avoid Freeze-Thaw) Aliquot->Store

Fig 1: Operational workflow for the safe handling, reconstitution, and storage of H-Ala-Ala-Lys-OH.

Step-by-Step Handling and Reconstitution Protocol
  • Thermal Equilibration (Critical Step):

    • Action: Remove the sealed vial of H-Ala-Ala-Lys-OH from the -20°C freezer and place it in a desiccator for 30–60 minutes before opening.

    • Causality: Peptides containing Lysine are highly deliquescent (). Opening a cold vial exposes the powder to atmospheric humidity, causing instant condensation that hydrolyzes the peptide bonds and ruins the batch.

  • PPE and Environmental Control:

    • Action: Don nitrile gloves, safety goggles, and a lab coat. Move the equilibrated vial to a certified fume hood or Class II Biosafety Cabinet.

    • Causality: Utilizing a fume hood acts as the primary engineering control against aerosolized peptide dust, making a respirator unnecessary in most standard laboratory setups.

  • Weighing and Anti-Static Measures:

    • Action: Use an anti-static ionizer gun or anti-static spatulas when weighing the powder. Weigh the exact amount needed quickly and reseal the master vial tightly.

    • Causality: Lyophilized powders carry static charges that cause them to "jump" from the spatula, leading to inaccurate dosing and environmental contamination.

  • Reconstitution:

    • Action: Add a sterile buffer (pH 5.0–6.0) directly to the weighed peptide. Because H-Ala-Ala-Lys-OH is a basic peptide (due to the Lysine side chain), it dissolves best in slightly acidic to neutral aqueous buffers ().

    • Causality: Do not vortex. Vortexing introduces shear forces and oxygen, accelerating degradation. Instead, dissolve via gentle swirling or mild sonication.

  • Sterile Filtration and Aliquoting:

    • Action: Pass the solution through a 0.22 µm filter to remove bacterial contaminants. Divide into single-use aliquots and freeze immediately at -20°C.

    • Causality: Peptides in solution have a drastically reduced shelf life and are susceptible to bacterial proteases. Aliquoting prevents repeated freeze-thaw cycles, which denature the peptide structure.

Table 2: Quantitative Parameters for H-Ala-Ala-Lys-OH Handling

ParameterRecommended ValueOperational Limit
Storage Temp (Lyophilized) -20°CRoom temperature (only for short-term shipping)
Equilibration Time 30 - 60 minutesMinimum 30 mins to reach ambient temp
Reconstitution pH 5.0 - 6.0Avoid pH > 7.0 for long-term storage
Storage Temp (Solution) -20°C (Aliquoted)Do not store in frost-free freezers
Solution Shelf Life Use immediately if possibleMaximum 4-8 weeks at -20°C

Spill Management and Disposal Plan

Even with stringent protocols, spills can occur. Treat all peptide spills as biologically active chemical hazards.

Solid Powder Spill Response:

  • Isolate: Alert personnel and restrict access to the area. Ensure full PPE is worn (add an N95 respirator if the spill is outside a hood).

  • Contain: Do not sweep dry powder, as this aerosolizes the peptide. Instead, cover the powder with damp absorbent paper towels (moistened with water or a mild 10% bleach solution to denature the peptide).

  • Collect: Carefully scoop the wet towels and dissolved peptide into a biohazard or chemical waste bag.

  • Decontaminate: Wash the spill area thoroughly with soap and water, followed by a 70% ethanol wipe-down.

Liquid Solution Spill Response:

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite or sand) or absorbent spill pads.

  • Dispose: Place the absorbed material into a closed, leak-proof container labeled as "Non-Hazardous Chemical Waste - Peptide Solution."

  • Clean: Ventilate the area and wash the surface with a detergent solution.

Disposal Protocols: H-Ala-Ala-Lys-OH does not contain heavy metals or highly toxic halogens, but it is a synthetic biological agent.

  • Solid Waste: Empty vials, contaminated gloves, and spatulas should be disposed of in solid chemical waste containers.

  • Liquid Waste: Do not pour down the drain. Collect in designated aqueous chemical waste carboys. Ensure compliance with local EPA and institutional Environmental Health and Safety (EHS) guidelines.

References

  • GenScript. "Peptide Storage and Handling Guidelines." GenScript Technical Resources. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance" (OSHA 3404-11R). Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment" (29 CFR 1910.132). Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
H-Ala-Ala-Lys-OH
Reactant of Route 2
Reactant of Route 2
H-Ala-Ala-Lys-OH
© Copyright 2026 BenchChem. All Rights Reserved.